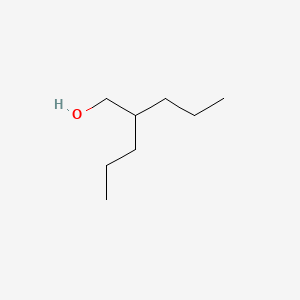

2-Propyl-1-pentanol

概要

説明

2-Propyl-1-pentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is also known by its systematic name, 2-propylpentan-1-ol. It is a colorless liquid with a mild odor and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: 2-Propyl-1-pentanol can be synthesized through several methods, including the Grignard reaction. In this method, a Grignard reagent, such as propylmagnesium bromide, reacts with a suitable carbonyl compound like acetone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of aldehydes. For example, the hydrogenation of 2-propylpentanal in the presence of a suitable catalyst can yield this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: 2-Propyl-1-pentanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aldehydes and carboxylic acids.

Reduction: Reduction reactions can convert it into alkanes or other alcohols using reagents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

Oxidation: 2-Propylpentanal and 2-Propylpentanoic acid.

Reduction: 2-Propylpentane.

Substitution: 2-Propylpentyl chloride.

科学的研究の応用

Chemical Synthesis

2-Propyl-1-pentanol serves as a versatile intermediate in organic synthesis. It is utilized in the production of various chemical derivatives, including esters and ethers, which are important in the manufacture of fragrances and flavorings .

Solvent in Industrial Processes

Due to its low water solubility and moderate volatility, this compound is employed as a solvent in numerous industrial applications. It is particularly useful in processes where water miscibility could cause issues, such as in the formulation of paints, coatings, and adhesives .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is investigated for its potential use as a solvent for drug formulations and as a reagent in various synthetic pathways to produce active pharmaceutical ingredients (APIs). Its low toxicity profile makes it an attractive option for formulations intended for human consumption .

Research Applications

This compound is also used in laboratory settings for various analytical methods, including chromatography and mass spectrometry. Its properties allow it to serve effectively as a mobile phase component or as a standard reference material during analyses .

Biological Studies

Recent studies have explored the biological effects of this compound, particularly its impact on cellular processes. Research indicates that it may exhibit low maternal toxicity and does not induce significant developmental toxicity, making it a candidate for further investigation in toxicological studies .

Case Study 1: Use in Drug Formulation

A study evaluated the effectiveness of this compound as a solvent for poorly soluble drugs. The results indicated enhanced solubility and bioavailability when used in combination with specific excipients, demonstrating its potential to improve drug delivery systems.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the persistence and bioaccumulation potential of this compound in aquatic systems. Findings suggested low persistence and minimal bioaccumulation risks, supporting its use in eco-friendly formulations .

作用機序

The mechanism of action of 2-Propyl-1-pentanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes and acids . These metabolites can further participate in various biochemical pathways.

類似化合物との比較

1-Pentanol: A primary alcohol with a similar structure but different physical properties.

2-Methyl-1-butanol: Another primary alcohol with a branched structure.

2-Pentanol: A secondary alcohol with a different arrangement of carbon atoms.

Uniqueness: 2-Propyl-1-pentanol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties. Compared to other similar alcohols, it has distinct boiling and melting points, making it suitable for specific industrial applications .

生物活性

2-Propyl-1-pentanol, a branched-chain primary alcohol, has garnered attention due to its potential biological activities and applications in various fields, including toxicology, pharmacology, and industrial chemistry. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and relevant case studies.

This compound (C8H18O) is characterized by its branched structure, which influences its solubility and biological interactions. It is considered practically insoluble in water and exhibits weak acidity. Its properties include:

- Molecular Weight : 130.23 g/mol

- LogP : 2.99 (indicating moderate lipophilicity)

- Solubility : Practically insoluble in water .

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The compound has a relatively high oral LD50 value (>3700 mg/kg), indicating low acute toxicity in animal models. Dermal exposure also shows low toxicity with LD50 values greater than 2600 mg/kg .

Subchronic Toxicity

Subchronic studies have revealed important insights into the compound's effects over extended exposure periods. In a 90-day repeated-dose study on Fischer 344 rats, doses of 0, 30, 150, and 600 mg/kg body weight per day were administered. Notable findings included:

- NOAEL (No Observed Adverse Effect Level) : Determined to be 150 mg/kg bw/d.

- Histopathological Findings : At the highest dose (600 mg/kg), diffuse liver hypertrophy and thyroid gland alterations were observed .

Metabolism

This compound undergoes metabolic processes primarily through mitochondrial beta-oxidation and cytochrome P450 pathways. These metabolic routes yield various metabolites, including aldehydes and carboxylic acids, which are subsequently excreted via urine or feces .

Study on Developmental Toxicity

Research indicates that this compound does not exhibit significant developmental toxicity. In studies assessing maternal exposure during pregnancy, no adverse developmental effects were observed at relevant exposure levels .

Long-Term Exposure Studies

Long-term exposure studies have shown that while the compound has low toxicity at typical environmental concentrations, high doses can lead to organ-specific changes. For instance, prolonged exposure in rodents resulted in weight changes in organs such as the liver and kidneys without significant systemic toxicity at lower doses .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Dose Range (mg/kg bw/d) | NOAEL (mg/kg bw/d) | Key Findings |

|---|---|---|---|

| Acute Toxicity | >3700 | - | Low acute toxicity via oral and dermal routes |

| Subchronic Toxicity | 0, 30, 150, 600 | 150 | Liver hypertrophy at high doses; thyroid alterations |

| Developmental Toxicity | Various | - | No significant developmental effects observed |

| Metabolic Studies | Various | - | Metabolized primarily via beta-oxidation; excreted as metabolites |

特性

IUPAC Name |

2-propylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASHFHLFDRTERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074716 | |

| Record name | 1-Pentanol, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-57-8 | |

| Record name | 2-Propyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58175-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。